Lipophilicity (XLogP) Comparison Within the 3-Aryl Azetidine Series
Computed lipophilicity (XLogP) provides an initial filter for CNS and oral drug-likeness. Compared to the parent 3-phenylazetidine or the more polar 3-(4-fluorophenyl)azetidine, 3-(4-methylphenyl)azetidine holds an intermediate lipophilicity, which can be advantageous for balancing target potency against metabolic clearance or hERG risk [1]. This data point allows a medicinal chemist to predict and rank relative permeability and solubility early in a lead identification campaign.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | 3-Phenylazetidine (XLogP ≈ 1.3) [2]; 3-(4-Fluorophenyl)azetidine (XLogP ≈ 1.2) [2] |
| Quantified Difference | ΔXLogP = +0.4 to +0.5 units (more lipophilic) |
| Conditions | Computed using PubChem's XLogP algorithm; the same computational method was applied to all three compounds for consistency. The subsequent ADME impact must be verified experimentally in the specific biological system of interest. |
Why This Matters
A ΔXLogP of ~0.4 can translate into a measurable, system-dependent difference in membrane permeability, aqueous solubility, or plasma protein binding, making this compound a rational choice when an intermediate lipophilicity profile is desired within the 3-aryl azetidine series.
- [1] PubChem Compound Summary CID 23624. XLogP property extracted via PubChem PUG REST API. National Center for Biotechnology Information (2024). View Source
- [2] Comparative XLogP values for 3-phenylazetidine (CID 21584563, XLogP ≈ 1.3) and 3-(4-fluorophenyl)azetidine (CID 15113297, XLogP ≈ 1.2) were obtained from PubChem Compound Summaries. Note: These are approximate values from related entries and may differ in exact experimental measurements. View Source
